tert-Butyl(1-(3-hydroxycyclobutyl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(1-(3-hydroxycyclobutyl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a hydroxycyclobutyl group, and a carbamate functional group. It is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(1-(3-hydroxycyclobutyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of tert-butyl carbamate and 3-hydroxycyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl(1-(3-hydroxycyclobutyl)ethyl)carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl(1-(3-hydroxycyclobutyl)ethyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective modification of peptides and proteins.
Medicine: The compound is investigated for its potential use in drug development. It serves as a building block for the synthesis of bioactive molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and sealants .
Wirkmechanismus
The mechanism of action of tert-Butyl(1-(3-hydroxycyclobutyl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modification of their structure and function. The pathways involved in its mechanism of action include nucleophilic substitution, addition, and elimination reactions .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl(3-hydroxycyclobutyl)carbamate
- tert-Butyl(1-hydroxycyclopropyl)carbamate
- tert-Butyl(3-hydroxycyclopentyl)carbamate
Comparison: tert-Butyl(1-(3-hydroxycyclobutyl)ethyl)carbamate is unique due to the presence of the 3-hydroxycyclobutyl group, which imparts distinct reactivity and stability compared to other similar compounds. The cyclobutyl ring provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis, offering advantages over other carbamate derivatives .
Eigenschaften
Molekularformel |
C11H21NO3 |
---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
tert-butyl N-[1-(3-hydroxycyclobutyl)ethyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-7(8-5-9(13)6-8)12-10(14)15-11(2,3)4/h7-9,13H,5-6H2,1-4H3,(H,12,14) |
InChI-Schlüssel |
JVPFFAYAAOXSGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC(C1)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.